molecular formula C13H15N3 B175090 3-(4-aminobutyl)-1H-indole-5-carbonitrile CAS No. 143612-85-5

3-(4-aminobutyl)-1H-indole-5-carbonitrile

Cat. No. B175090
CAS RN: 143612-85-5
M. Wt: 213.28 g/mol
InChI Key: SEVLXUBQTKDVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-aminobutyl)-1H-indole-5-carbonitrile (3-ABC) is a synthetic compound that has been used in a wide range of scientific research applications. It is a derivative of indole-5-carbonitrile and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Detosylation of Amino-Indole-Carbonitriles : Research by Michaelidou & Koutentis (2010) explored the detosylation of 3-amino-1-(p-tosylamino)indole-2-carbonitriles using thiophenol and DBU, leading to detosylated 3-aminoindole-2-carbonitriles, which could have implications in the synthesis and modification of compounds like 3-(4-aminobutyl)-1H-indole-5-carbonitrile (Michaelidou & Koutentis, 2010).

  • Novel Fused Pyrimido[4",5"5',6']-[1,2,4]triazino[3',4'3,4] [1,2,4]triazino[5,6-b]indoles

    : Ali & Saad (2018) synthesized polyheterocyclic compounds from 3-amino-[1,2,4]triazino[5,6-b]indole, indicating potential pathways for complex molecular syntheses involving indole-carbonitriles (Ali & Saad, 2018).

  • Synthesis of Aminoindoloisoquinoline-Carbonitriles : Kobayashi et al. (2015) demonstrated the preparation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing a method potentially applicable to the synthesis of similar indole-carbonitrile derivatives (Kobayashi et al., 2015).

Biological and Pharmaceutical Applications

  • Anticancer Activity of Indole-Carbonitriles : Radwan, Alminderej, & Awad (2020) investigated the cytotoxic activity of tetrazolopyrimidine-6-carbonitrile compounds against human cancer cell lines, indicating a potential role for indole-carbonitrile derivatives in cancer therapy (Radwan, Alminderej, & Awad, 2020).

  • Aminoethyl-Substituted Indole-3-Acetic Acids : Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid, which could be used in novel research tools, possibly including derivatives of 3-(4-aminobutyl)-1H-indole-5-carbonitrile (Ilić et al., 2005).

Novel Synthesis Methods

  • One-Pot Multicomponent Synthesis : Zhao et al. (2009) reported a one-pot synthesis of indole-containing pyridine derivatives, a method potentially adaptable for synthesizing compounds like 3-(4-aminobutyl)-1H-indole-5-carbonitrile (Zhao et al., 2009).

Mechanism of Action

Target of Action

The compound 3-(4-aminobutyl)-1H-indole-5-carbonitrile, also known as agmatine, primarily targets the eukaryotic initiation factor 5A (eIF5A) . eIF5A is a protein involved in protein synthesis and is highly conserved in all eukaryotes .

Mode of Action

Agmatine interacts with its target, eIF5A, through a two-step enzymatic process. First, deoxyhypusine synthase (DHPS) cleaves the 4-aminobutyl moiety of spermidine and transfers it to the ε-amino group of a specific lysine residue of the eIF5A precursor protein to form an intermediate, deoxyhypusine . This intermediate is subsequently hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine in eIF5A .

Biochemical Pathways

The action of agmatine affects the polyamine metabolic pathway . Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .

Pharmacokinetics

It is known that agmatine can be synthesized in the body from the amino acid arginine . Isotope labeling of endogenous metabolites like agmatine has emerged as a powerful approach to study metabolism-related biological processes .

Result of Action

The result of agmatine’s action is the modulation of multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism

Action Environment

The action of agmatine can be influenced by various environmental factors. For instance, the presence of proteases, pH changes, or salts and divalent cations such as those present in serum can reduce the activity of agmatine

properties

IUPAC Name

3-(4-aminobutyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVLXUBQTKDVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467723
Record name 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-aminobutyl)-1H-indole-5-carbonitrile

CAS RN

143612-85-5
Record name 3-(4-Aminobutyl)-5-cyanoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-AMINOBUTYL)-5-CYANOINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTT8U3TU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.